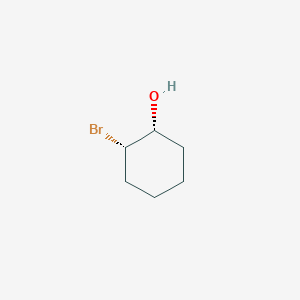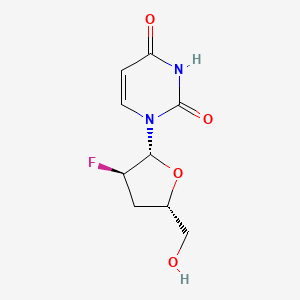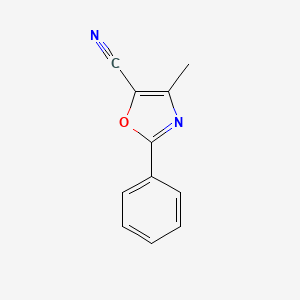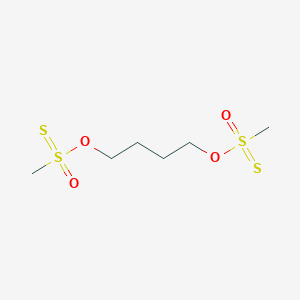![molecular formula C8H15NO4 B12835598 Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Catalysts and reagents are often recycled to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The methoxy(methyl)amino group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-oxobutanoate: Lacks the methoxy(methyl)amino group, making it less reactive in certain substitution reactions.
Methyl 4-[methoxy(methyl)amino]-4-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
4-[Methoxy(methyl)amino]-4-oxobutanoic acid: The carboxylic acid form, which has different reactivity and solubility properties
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-13-8(11)6-5-7(10)9(2)12-3/h4-6H2,1-3H3 |
Clave InChI |
HYRWIMZMUGCXAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)



![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)


![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)

